AH-494
Description
AH-494 (3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide) is a novel low-basicity 5-HT7 receptor (5-HT7R) agonist with high affinity (Ki = 5 nM) and selectivity over other serotonin receptors, particularly 5-HT1A (Ki = 1,053 nM) . It exhibits partial agonist activity (EC50 = 45 nM) and demonstrates neuroprotective and neurite outgrowth-promoting effects in human neuroblastoma SH-SY5Y cells . Its pharmacological profile makes it a promising candidate for studying neurodegenerative diseases like Parkinson’s disease (PD) .
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.293 |
IUPAC Name |
3-(1-Ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-2-18-8-16-7-13(18)11-6-17-12-4-3-9(14(15)19)5-10(11)12/h3-8,17H,2H2,1H3,(H2,15,19) |
InChI Key |
RXDHCCKYQJNUFV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NC=C2C3=CN=CN3CC)C=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AH-494; AH 494; AH494 |
Origin of Product |
United States |
Preparation Methods
One-step synthesis: This involves the direct reaction of starting materials under specific conditions to yield the desired compound.
Two-step synthesis: This method involves an initial reaction to form an intermediate, which is then further reacted to produce the final compound.
Hydrothermal synthesis: This method uses high-temperature and high-pressure conditions to facilitate the reaction.
Template methods: These involve using a template molecule to guide the formation of the desired compound.
Chemical Reactions Analysis
AH-494 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AH-494 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of AH-494 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Table 1: Receptor Affinity and Functional Activity
| Compound | 5-HT7R Ki (nM) | 5-HT1A Ki (nM) | EC50 (nM) | Selectivity (5-HT7/5-HT1A) |
|---|---|---|---|---|
| AH-494 | 5 | 1,053 | 45 | 210.6 |
| AGH-238 | 37* | N.D. | N.D. | N.D. |
| AGH-194 | N.D. | N.D. | N.D. | N.D. |
| 5-CT | 0.3† | 3.17† | N.D. | 0.09† |
| AGH-107 | 6 | 99 | 19 | 16.5 |
*Data from ; †5-CT is a non-selective agonist with high 5-HT1A affinity .
Key Findings :
- This compound has superior 5-HT7R selectivity compared to 5-CT (210.6 vs. 0.09) and AGH-107 (210.6 vs. 16.5) .
- AGH-107, while potent (Ki = 6 nM), retains moderate 5-HT1A affinity, limiting its specificity .
Neuroprotective Efficacy
Table 2: Neuroprotection Against H₂O₂-Induced Damage in SH-SY5Y Cells
| Compound | Cell Type (Medium) | Viability Increase* | LDH Reduction* | Effective Concentration (µM) |
|---|---|---|---|---|
| This compound | UN (NB) | ~10% | ~57–94% | 0.01–1 |
| 5-CT | UN (NB) | ~9–11% | ~68–110% | 0.01–1 |
| AGH-238 | UN (NB) | ~25% (transient) | ~64–105% | 1 |
| AGH-194 | UN (NB) | None | Partial | 0.1 |
Key Findings :
- This compound and 5-CT showed significant neuroprotection in undifferentiated cells cultured in neuronal (NB) medium, but This compound exhibited more consistent effects across assays .
Neurite Outgrowth Stimulation
Table 3: Neurite Outgrowth in SH-SY5Y Cells
| Compound | Neurite Length Increase* | Effective Concentration (µM) | Duration (h) |
|---|---|---|---|
| This compound | ~RA-like levels | 0.01–0.1 | 24 |
| AGH-194 | ~RA-like levels | 0.01–1 | 24 |
| 5-CT | None | N/A | N/A |
| AGH-238 | None | N/A | N/A |
*RA (retinoic acid) was the positive control .
Key Findings :
Table 4: Cytotoxicity Thresholds in SH-SY5Y Cells
| Compound | Cytotoxic Concentration (µM) | Cell Type | Medium |
|---|---|---|---|
| This compound | >80 | UN/RA | DMEM |
| AGH-194 | >10 | UN/RA | DMEM/NB |
| 5-CT | >80 | UN/RA | DMEM |
Key Findings :
- This compound’s low cytotoxicity contrasts sharply with AGH-194, which caused cell death at ≥10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
